Bis(2,3-epoxy-2-methylpropyl) ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,3-epoxy-2-methylpropyl) ether: is an organic compound with the molecular formula C8H14O3. It is a di-epoxy compound, meaning it contains two epoxy groups per molecule. This compound is known for its applications in reducing the viscosity of epoxide compositions and is used in various polymerization processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bis(2,3-epoxy-2-methylpropyl) ether typically involves the reaction of epichlorohydrin with a suitable diol under basic conditions. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final di-epoxy compound .
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using epichlorohydrin and diols in the presence of catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(2,3-epoxy-2-methylpropyl) ether undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry: Bis(2,3-epoxy-2-methylpropyl) ether is used in the synthesis of various polymers and resins. It acts as a cross-linking agent in polymerization reactions, enhancing the mechanical properties of the resulting materials .
Biology and Medicine: In biological research, this compound is used as a reagent in the synthesis of bioactive molecules.
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to reduce viscosity makes it valuable in formulating high-performance materials .
Mechanism of Action
The mechanism of action of bis(2,3-epoxy-2-methylpropyl) ether involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of cross-linked networks in polymers. The molecular targets include nucleophilic sites on other molecules, and the pathways involved are primarily those of nucleophilic substitution and addition .
Comparison with Similar Compounds
Bisphenol A diglycidyl ether: Another di-epoxy compound used in epoxy resin formulations.
Ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether: Similar in structure but with an ethylene glycol backbone.
Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct reactivity and properties. Its ability to reduce viscosity and form stable cross-linked networks makes it particularly valuable in various industrial applications .
Properties
CAS No. |
7487-28-7 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-methyl-2-[(2-methyloxiran-2-yl)methoxymethyl]oxirane |
InChI |
InChI=1S/C8H14O3/c1-7(5-10-7)3-9-4-8(2)6-11-8/h3-6H2,1-2H3 |
InChI Key |
FPFZKFZYQYTAHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)COCC2(CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.